2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE
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Overview
Description
2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the phenyl and benzonitrile groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler compounds with fewer functional groups .
Scientific Research Applications
2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE include:
- 4-{[(2Z,5Z)-5-[2-(2-Methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoate
- 4-{[(2Z,5E)-5-(3-Methylbenzylidene)-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes .
Properties
Molecular Formula |
C31H23N3O2S |
---|---|
Molecular Weight |
501.6g/mol |
IUPAC Name |
2-[[4-[(E)-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C31H23N3O2S/c32-20-25-11-7-8-12-26(25)22-36-28-17-15-23(16-18-28)19-29-30(35)34(21-24-9-3-1-4-10-24)31(37-29)33-27-13-5-2-6-14-27/h1-19H,21-22H2/b29-19+,33-31? |
InChI Key |
QUMHLGNSYSTZFC-CIAJQKJXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4C#N)/SC2=NC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4C#N)SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4C#N)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
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